molecular formula C14H18ClN3O4S B2691955 N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 2034404-83-4

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2691955
CAS No.: 2034404-83-4
M. Wt: 359.83
InChI Key: PSVIECMYSKIYBX-UHFFFAOYSA-N
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Description

The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Scientific Research Applications

  • Synthesis and Antimicrobial Activity : Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, including compounds related to the specified chemical. They reported that these synthesized compounds exhibited variable and modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).

  • Pharmacological Profile of Silent 5-HT1A Receptor Antagonist : A study by Forster et al. (1995) detailed the pharmacological profile of WAY-100635, a compound similar to the specified chemical. This research highlighted its high affinity and selectivity to the 5-HT1A receptor, emphasizing its potential in studies of 5-HT1A receptor function (Forster et al., 1995).

  • Design, Synthesis, and Evaluation of 5-HT3 Receptor Antagonists : Mahesh, Devadoss, Pandey, and Bhatt (2011) investigated the design, synthesis, and pharmacological evaluation of novel 5-HT3 receptor antagonists, which are structurally related to the mentioned chemical. Their study demonstrated potential antidepressant-like activity in certain synthesized compounds (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

  • Antidepressant and Anxiolytic-Like Effects of New Dual 5-HT1A and 5-HT7 Antagonists : Pytka et al. (2015) explored the effects of phenylpiperazine derivatives, which bear similarity to the specified compound. They found that these compounds exhibited potent antidepressant-like and anxiolytic-like properties in animal models, indicating their potential therapeutic applications (Pytka et al., 2015).

  • Nootropic Activity : Valenta, Urban, Taimr, and Polívka (1994) synthesized and tested various compounds, including those related to the specified chemical, for nootropic activity. This study provides insights into the potential cognitive-enhancing effects of these compounds (Valenta, Urban, Taimr, & Polívka, 1994).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the known activities of other thiophene derivatives. It could also involve exploring its potential uses in material science, given the use of thiophene derivatives in this field .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O4S/c1-3-17-6-7-18(13(20)12(17)19)14(21)16-8-9(22-2)10-4-5-11(15)23-10/h4-5,9H,3,6-8H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVIECMYSKIYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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